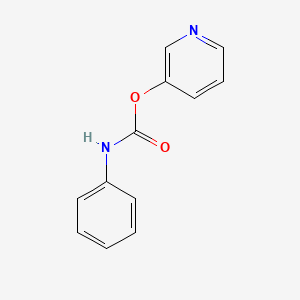

Pyridin-3-yl phenylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

110520-86-0 |

|---|---|

Molecular Formula |

C12H10N2O2 |

Molecular Weight |

214.22 g/mol |

IUPAC Name |

pyridin-3-yl N-phenylcarbamate |

InChI |

InChI=1S/C12H10N2O2/c15-12(14-10-5-2-1-3-6-10)16-11-7-4-8-13-9-11/h1-9H,(H,14,15) |

InChI Key |

UPRPNGGSKFBCOW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)OC2=CN=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Pyridin 3 Yl Phenylcarbamate and Analogous Carbamic Esters

Direct Synthesis Approaches to Phenylcarbamates

Direct synthesis methods aim to construct the phenylcarbamate core in a single key step from readily available precursors. These approaches are often favored for their atom economy and procedural simplicity.

Phenol and Urea (B33335) Condensation Routes

The condensation of phenols with urea or its derivatives represents a direct and often environmentally benign approach to O-aryl carbamates. While specific examples detailing the direct condensation of 3-hydroxypyridine (B118123) with urea to yield pyridin-3-yl phenylcarbamate are not extensively documented, the general principles of this method are well-established. The reaction typically proceeds at elevated temperatures, often in the presence of a catalyst to facilitate the elimination of ammonia.

A related and more contemporary approach involves the use of carbon dioxide as a C1 source in a three-component reaction with a phenol and an amine, mediated by a coupling reagent. For instance, the use of propanephosphonic acid anhydride (T3P) allows for the synthesis of O-aryl carbamates from phenols, primary amines, and carbon dioxide at atmospheric pressure and room temperature nih.govrsc.orgresearchgate.net. This method offers a benign alternative to traditional phosgene-based syntheses. Good yields are typically achieved with electron-rich phenols, while electron-poor phenols may show lower reactivity rsc.orgresearchgate.net.

Table 1: Examples of O-Aryl Carbamate (B1207046) Synthesis via T3P-Mediated Condensation

| Phenol | Amine | Product | Yield (%) | Reference |

| Phenol | 4-Fluorobenzylamine | O-Phenyl N-(4-fluorobenzyl)carbamate | 75 | rsc.orgresearchgate.net |

| 4-Methoxyphenol | Benzylamine | O-(4-Methoxyphenyl) N-benzylcarbamate | 82 | rsc.orgresearchgate.net |

| 2-Naphthol | Benzylamine | O-(2-Naphthyl) N-benzylcarbamate | 88 | rsc.orgresearchgate.net |

Direct Carbamatization Reactions

Direct carbamatization involves the reaction of a phenol with an isocyanate to form the corresponding O-aryl carbamate. This is a highly efficient and widely used method for the synthesis of carbamates. In the context of pyridin-3-yl phenylcarbamate, this would involve the reaction of 3-hydroxypyridine with phenyl isocyanate. The reaction is typically carried out in an inert solvent, and the addition of a base can catalyze the reaction.

The general reaction is as follows:

Ar-OH + R-N=C=O → Ar-O-C(=O)-NH-R

This method is advantageous due to its high yields and the commercial availability of a wide range of isocyanates. The reactivity of the phenol can be influenced by the electronic nature of its substituents.

Multi-Step Synthetic Pathways Incorporating Pyridine-3-yl Moieties

Synthesis via Isocyanate Intermediates, including Curtius Rearrangement

A versatile route to carbamates involves the in-situ generation of an isocyanate intermediate, which is then trapped by a phenol. The Curtius rearrangement is a powerful method for converting a carboxylic acid into an isocyanate via a thermally induced rearrangement of an acyl azide wikipedia.orgnih.govnih.govorganic-chemistry.org.

For the synthesis of pyridin-3-yl phenylcarbamate, this pathway would commence with nicotinic acid (pyridine-3-carboxylic acid). The carboxylic acid is first converted to its corresponding acyl azide, nicotinoyl azide. This can be achieved by treating the corresponding acyl chloride with sodium azide or by reacting the carboxylic acid with diphenylphosphoryl azide (DPPA). Subsequent thermal or photochemical decomposition of the acyl azide leads to the formation of pyridin-3-yl isocyanate with the loss of nitrogen gas wikipedia.orgnih.gov. The isocyanate is then reacted with phenol to afford the final product. A key advantage of the Curtius rearrangement is its tolerance for a wide range of functional groups nih.gov.

It has been reported that nitropyridyl isocyanates can be prepared via the Curtius rearrangement of the corresponding acyl azides, indicating the feasibility of this method for substituted pyridine (B92270) systems researchgate.net.

Table 2: Key Steps in the Synthesis of Pyridin-3-yl Phenylcarbamate via Curtius Rearrangement

| Step | Reactants | Product | Key Transformation |

| 1 | Nicotinic acid | Nicotinoyl azide | Conversion of carboxylic acid to acyl azide |

| 2 | Nicotinoyl azide | Pyridin-3-yl isocyanate | Curtius rearrangement |

| 3 | Pyridin-3-yl isocyanate, Phenol | Pyridin-3-yl phenylcarbamate | Carbamate formation |

Formation from Amine Precursors and Activated Carbonyl Derivatives

An alternative and very common approach to carbamate synthesis involves the reaction of an amine with an activated carbonyl compound, such as a chloroformate. To synthesize pyridin-3-yl phenylcarbamate via this route, 3-aminopyridine (B143674) would be reacted with phenyl chloroformate. The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid that is formed as a byproduct mdpi.com.

The general reaction is as follows:

R-NH₂ + Cl-C(=O)-OAr → R-NH-C(=O)-OAr + HCl

This method is widely applicable and benefits from the commercial availability of a diverse array of both amines and chloroformates. A one-pot procedure for the synthesis of substituted O-aryl carbamates has been developed where N-substituted carbamoyl chlorides are formed in situ from amines and subsequently reacted with phenols organic-chemistry.org.

Catalytic Hydrogenation and Reduction Strategies for Carbamate Precursors

Catalytic hydrogenation provides a valuable method for the synthesis of amines from nitro compounds, which can then be converted to carbamates. In the context of pyridin-3-yl phenylcarbamate, a potential multi-step strategy could involve the synthesis of a nitro-substituted precursor, followed by reduction of the nitro group.

For example, a nitropyridine derivative could be coupled with a phenyl carbamate moiety, and the nitro group subsequently reduced to an amine. The selective hydrogenation of aromatic nitro compounds to the corresponding amines is a well-established transformation, often employing catalysts such as platinum, palladium, or nickel rsc.orgsioc-journal.cngoogle.comnih.govmdpi.com. The choice of catalyst and reaction conditions is crucial to avoid the reduction of other functional groups present in the molecule.

A plausible synthetic sequence could be:

Synthesis of a precursor molecule containing a nitropyridinyl group and a phenyl carbamate or a suitable protecting group.

Catalytic hydrogenation of the nitro group to an amino group.

If necessary, further functionalization to obtain the final pyridin-3-yl phenylcarbamate.

This strategy allows for the introduction of the amino functionality at a later stage of the synthesis, which can be advantageous if the amino group is not compatible with earlier reaction conditions.

Palladium-Catalyzed Coupling Reactions in Carbamate Synthesis

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of C-N bonds, offering an efficient route to N-aryl carbamates. nih.govmit.edusemanticscholar.orgnih.gov This methodology allows for the coupling of aryl halides or triflates with a source of the carbamate moiety. A significant advancement in this area involves the in-situ generation of aryl isocyanates from aryl chlorides and triflates using sodium cyanate, which are then trapped by alcohols to form the desired carbamate products. nih.govorganic-chemistry.orgmit.edu This one-pot process is advantageous as it avoids the handling of toxic isocyanates. organic-chemistry.org

The choice of ligand is critical for the success of these reactions, with various phosphine-based ligands being employed to facilitate the catalytic cycle. beilstein-journals.orgnih.gov The reaction conditions, such as temperature and the choice of base, also play a crucial role in optimizing the yield and purity of the carbamate product. beilstein-journals.org This approach has been successfully applied to the synthesis of a wide array of aryl carbamates, including those with important protecting groups used in organic synthesis. nih.govorganic-chemistry.orgmit.edu The versatility of this method is further demonstrated by its application in the synthesis of precursors for polyurethane materials. nih.govorganic-chemistry.org

A comparative analysis of different catalytic methods highlights the advantages of palladium catalysis in terms of regioselectivity and efficiency under mild conditions. smolecule.com For instance, palladium(II) trifluoroacetate has been shown to facilitate the ortho C-H arylation of aniline carbamates, a key step in constructing complex scaffolds. smolecule.com

| Catalyst System | Conditions | Yield (%) | Key Advantage |

| Pd(II) trifluoroacetate | Room temperature, aerobic | 60–85 | Regioselective, oxidant-free smolecule.com |

| Pd/C | 373-438 K, 0.41-7.61 MPa | - | High rate in gas-solid phase epa.gov |

| Pd₂(dba)₃/Ligand | 80 °C | 77 | Exceptionally fast reaction acs.org |

Chemoselective and Stereoselective Synthetic Protocols

Chemoselectivity is a critical aspect of carbamate synthesis, particularly when dealing with molecules bearing multiple reactive functional groups. nih.gov Phenylcarbamates exhibit distinct reactivity based on the substitution pattern of the amine nitrogen. For instance, phenylcarbamates derived from primary amines are more reactive towards urea formation compared to those derived from secondary amines. nih.govacs.org This difference in reactivity can be exploited for the selective functionalization of polyamines. nih.govacs.org

The use of carbon dioxide as a C1 source in carbamate synthesis offers a green and chemoselective approach. nih.gov Methodologies have been developed for the synthesis of carbamates from amines and CO₂ at room temperature and atmospheric pressure, which can also be applied to the protection of amino groups in sensitive molecules like amino acids and peptides. nih.gov The choice of solvent and base can significantly influence the chemoselectivity of these reactions. acs.org

The synthesis of enantiomerically pure chiral carbamates is of significant interest, particularly for applications in pharmaceuticals and as chiral auxiliaries in asymmetric synthesis. rsc.org Several strategies have been developed to achieve high levels of enantioselectivity.

One approach involves the use of chiral catalysts, such as copper-based systems, for the asymmetric ring-opening of cyclic diaryliodoniums with carbon dioxide and amines to produce axially chiral carbamates. rsc.orgrsc.org Another strategy employs organocatalysts, like 9-thiourea cinchona alkaloids, to catalyze asymmetric Mannich reactions with in-situ generated carbamate-protected imines. acs.orgorganic-chemistry.org This method provides a route to optically active β-amino acids. acs.orgorganic-chemistry.org

Furthermore, asymmetric 1,2-carbamoyl rearrangement of lithiated chiral oxazolidine carbamates has been shown to produce α-hydroxy amides with excellent diastereoselectivity. nih.govnih.gov The stereochemical outcome of this rearrangement is influenced by the chiral auxiliary. nih.govnih.gov The development of enantioselective CO₂-fixation reactions has also led to the synthesis of enantioenriched cyclic carbamates. nih.gov

| Method | Catalyst/Reagent | Key Feature |

| Asymmetric Ring-Opening | Copper-based catalyst | Synthesis of axially chiral carbamates rsc.orgrsc.org |

| Asymmetric Mannich Reaction | 9-thiourea cinchona alkaloid | Access to optically active β-amino acids acs.orgorganic-chemistry.org |

| Asymmetric 1,2-Carbamoyl Rearrangement | Lithiated chiral oxazolidine carbamates | Production of α-hydroxy amides nih.govnih.gov |

| Enantioselective CO₂-Fixation | Bifunctional organocatalyst | Synthesis of enantioenriched cyclic carbamates nih.gov |

Solid-phase synthesis has emerged as a powerful technique for the generation of combinatorial libraries of carbamates, facilitating high-throughput screening for drug discovery and other applications. ijpsr.comcrsubscription.com This methodology involves the attachment of a starting material to a solid support, followed by a series of chemical transformations, and finally, cleavage of the product from the support. crsubscription.com

A common approach involves the use of a carbamate linker to attach amino acids to a resin, such as hydroxymethyl polystyrene. epa.gov The synthesis then proceeds through sequential reactions on the solid support. epa.gov Various resins, including Merrifield and TentaGel resins, are employed depending on the specific requirements of the synthesis. ijpsr.com

The use of carbon dioxide as a linker in the solid-phase synthesis of carbamates has also been reported. nih.govgoogle.com In this method, amines are coupled to a resin through a CO₂ bridge in the presence of a cesium base. nih.govgoogle.com This technique allows for the efficient synthesis of carbamate libraries under mild conditions. google.com The development of multistep solid-state organic synthesis has further expanded the scope of this methodology, enabling the synthesis of complex carbamate-linked frameworks. escholarship.orgacs.org

Emerging Methodologies for Pyridin-3-yl Carbamate Derivatization

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. In the context of carbamate synthesis, this has led to the exploration of metal- and column-free protocols. These approaches aim to reduce the reliance on potentially toxic and expensive metal catalysts and minimize the use of chromatography for purification.

One such strategy involves the one-pot ammonolysis of in-situ generated carbamoyl chlorides from phenyl chloroformate and an amine. rsc.orgresearchgate.net This method has been successfully applied to the synthesis of pyridin-2-yl ureas, a class of compounds structurally related to pyridin-3-yl phenylcarbamate. rsc.orgresearchgate.net The reaction proceeds with high conversion and avoids the need for metal catalysts and column chromatography. rsc.org

Another green approach utilizes carbon dioxide as a benign carbonyl source. rsc.orgresearchgate.net Carbamates can be synthesized from amines, CO₂, and alcohols in the presence of basic catalysts under mild conditions. rsc.orgresearchgate.net Continuous-flow systems have also been developed for the synthesis of carbamates from CO₂, amines, and alkyl halides, offering a scalable and efficient process with minimal byproducts. smolecule.comacs.org These emerging methodologies represent a significant step towards more sustainable and economical routes for the synthesis of pyridin-3-yl carbamate derivatives.

One-Pot Multicomponent Reactions for Carbamate Formation

One-pot multicomponent reactions (MCRs) have become a cornerstone of modern synthetic chemistry, prized for their efficiency, atom economy, and ability to construct complex molecules from simple precursors in a single operation. researchgate.net This approach is particularly advantageous for the synthesis of carbamates, as it often circumvents the need to handle toxic and unstable intermediates like phosgene or isocyanates. tetrahedron-green-chem.comnih.gov In the context of Pyridin-3-yl phenylcarbamate and its analogs, MCRs offer a streamlined route to these valuable scaffolds by combining an alcohol (e.g., a phenol or pyridinol), an amine, and a carbonyl source in a single reaction vessel.

A prevalent and environmentally conscious strategy involves the utilization of carbon dioxide (CO₂) as the C1 building block. tetrahedron-green-chem.com These reactions typically proceed via the nucleophilic attack of an amine on CO₂, forming a carbamic acid intermediate or its corresponding salt. researchgate.netnih.gov This intermediate is then coupled with an alcohol, often activated by a reagent or catalyst, to yield the final carbamate. For the synthesis of O-aryl carbamates, this approach requires the activation of the alcohol component. A notable example is a Mitsunobu-based one-pot protocol that successfully synthesizes carbamates from alcohols, amines, and CO₂ in good to excellent yields under mild conditions. researchgate.net Another strategy involves a three-component coupling of an amine, CO₂, and an alkyl or aryl halide, facilitated by a base such as cesium carbonate, which avoids the pre-formation of the alcohol component. acs.orgorganic-chemistry.org

An alternative one-pot approach avoids CO₂ and instead relies on the in situ generation of a reactive intermediate from the amine. For instance, N-substituted carbamoyl chlorides can be formed from a secondary amine and a phosgene equivalent and immediately reacted with a phenol within the same pot. organic-chemistry.org This method offers a versatile and efficient route to a wide range of O-aryl carbamates, with one study reporting yields of up to 99%. organic-chemistry.org The reaction is typically performed in the presence of a base like pyridine at elevated temperatures to drive the reaction to completion. organic-chemistry.org This strategy is highly adaptable for producing compounds like Pyridin-3-yl phenylcarbamate by reacting aniline with a carbonylating agent to form a reactive intermediate, which is then trapped by 3-hydroxypyridine.

The efficiency of these MCRs can be significantly influenced by the choice of catalyst, solvent, and reaction conditions. Catalytic systems ranging from basic catalysts to cobalt-based polyoxometalate metal-organic frameworks have been developed to facilitate the carboxylation of amines and subsequent esterification. mak.ac.ugrsc.org The selection of appropriate reaction parameters is crucial for optimizing yield and selectivity, particularly when dealing with functionalized substrates like pyridinols.

The table below summarizes representative findings from various one-pot, multicomponent strategies for the formation of carbamic esters.

| Carbonyl Source | Reactants | Catalyst/Reagent | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Carbon Dioxide (CO₂) | Alcohols, Amines | Mitsunobu Reagent | Mild, Ambient Pressure | O-Alkyl/O-Aryl Carbamates | Good to Excellent | researchgate.net |

| Carbon Dioxide (CO₂) | Amines, Alkyl Halides | Cesium Carbonate, TBAI | Anhydrous DMF | N-Alkyl Carbamates | High | acs.org |

| Carbon Dioxide (CO₂) | Alcohols, Amines | Cobalt-based POM-MOFs | 140°C, 20 bar CO₂, 16 h | Alkyl Carbamates | 76-85% | mak.ac.ug |

| Carbon Dioxide (CO₂) | Amines, Alcohols | Basic Catalysts | 2.5 MPa CO₂ | Aliphatic Carbamates | Good | rsc.org |

| In situ Carbamoyl Chloride | Phenols, Amines | Pyridine (as base) | Elevated Temp. (110°C) | O-Aryl Carbamates | Up to 99% | organic-chemistry.org |

Reaction Mechanisms and Mechanistic Elucidation of Pyridin 3 Yl Phenylcarbamate Transformations

Mechanistic Pathways of Carbamate (B1207046) Formation and Derivatization

The synthesis of carbamates such as Pyridin-3-yl phenylcarbamate and their subsequent reactions fundamentally involve the chemistry of the carbonyl group, influenced by the adjacent nitrogen and oxygen atoms.

The formation of Pyridin-3-yl phenylcarbamate typically proceeds through a nucleophilic acyl substitution pathway. This class of reaction involves a nucleophile attacking the electrophilic carbonyl carbon of a carboxylic acid derivative, leading to the substitution of a leaving group. masterorganicchemistry.comlibretexts.org The general mechanism is a two-step process known as addition-elimination. libretexts.org

First, the nucleophile adds to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. libretexts.org In the second step, the carbonyl group is reformed by the elimination of a leaving group. masterorganicchemistry.com The reactivity of the acyl compound is largely determined by the nature of the leaving group; more reactive derivatives like acyl chlorides react rapidly, while less reactive derivatives like amides require more forceful conditions. libretexts.org

For the synthesis of Pyridin-3-yl phenylcarbamate, two primary routes involving nucleophilic acyl substitution are plausible:

Reaction of 3-hydroxypyridine (B118123) with phenyl isocyanate: Here, the oxygen atom of the hydroxyl group on 3-hydroxypyridine acts as the nucleophile, attacking the central carbon of the isocyanate.

Reaction of 3-aminopyridine (B143674) with phenyl chloroformate: The nitrogen atom of the amino group on 3-aminopyridine serves as the nucleophile, attacking the carbonyl carbon of phenyl chloroformate, with chloride acting as the leaving group. Pyridine (B92270) is often used in such reactions to neutralize the HCl byproduct. pressbooks.pub

The reactivity of the carbonyl carbon in these reactions is modulated by inductive electron withdrawal and resonance electron donation from the adjacent heteroatoms. libretexts.org

Aminolysis is the reaction of a carbamate with an amine, substituting the alkoxy or aryloxy group. For Pyridin-3-yl phenylcarbamate, this involves the reaction with a primary or secondary amine to displace the phenoxy group. The mechanism of carbamate aminolysis is a subject of detailed study and can proceed through either a concerted or a stepwise pathway, depending on the reactants, leaving group, and solvent. luxembourg-bio.com

Stepwise Mechanism: This pathway involves the formation of a zwitterionic tetrahedral intermediate (T±). acs.org The reaction can be rate-limited by either the formation of this intermediate (ka) or the subsequent expulsion of the leaving group (kb). acs.org Studies on the aminolysis of aryl N-ethyl thionocarbamates showed that these reactions proceed through a tetrahedral intermediate. acs.org The stability of this intermediate is crucial; for many carbamates, the intermediate is so destabilized that the reaction is forced into a concerted mechanism. acs.orgtandfonline.com

Concerted Mechanism: In this pathway, the nucleophilic attack by the amine and the departure of the leaving group occur simultaneously through a single transition state. There is no discrete intermediate. luxembourg-bio.com Kinetic data and structure-reactivity relationships for the reaction of certain N,N-diethyl carbamic acid ester derivatives with amines suggest a concerted mechanism. luxembourg-bio.com Hydroxide-ion catalyzed aminolysis has also been observed to occur via a concerted mechanism. psu.edu

Crossover experiments with some aryl N-arylcarbamates have indicated the absence of an isocyanate intermediate, supporting a direct nucleophilic substitution pathway rather than an elimination-addition mechanism for aminolysis. datapdf.com The choice between a concerted and a stepwise mechanism is often influenced by the stability of the potential tetrahedral intermediate; computational studies suggest that for many carbamates, the high reorganization energy required to form the sp3-hybridized intermediate favors a concerted process. tandfonline.com

Mechanistic Studies of Carbamate Hydrolysis and Cleavage

The cleavage of the carbamate bond, often referred to as deprotection in synthetic contexts, is a critical transformation. The mechanism of this hydrolysis can vary significantly with reaction conditions, particularly the pH.

The basic hydrolysis of aryl carbamates derived from primary or secondary amines, such as Pyridin-3-yl phenylcarbamate, is a well-documented process that often proceeds through an isocyanate intermediate via an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.orgresearchgate.net

The proposed mechanism involves the following steps:

Deprotonation: A base removes the proton from the carbamate nitrogen, forming the conjugate base (anion). rsc.orgacs.org

Elimination: The conjugate base then undergoes a rate-determining elimination of the aryloxy leaving group (phenoxide in this case). This step results in the formation of a highly reactive isocyanate intermediate. rsc.org The rate of this step is sensitive to the nature of the leaving group, with better leaving groups accelerating the reaction. rsc.orgresearchgate.net

Hydrolysis/Trapping: The isocyanate intermediate is rapidly attacked by water to form an unstable carbamic acid, which then decarboxylates to yield the corresponding amine (3-aminopyridine) and carbon dioxide. acs.org If another amine is present, it can trap the isocyanate to form a urea (B33335) derivative. acs.org

Evidence for this pathway comes from kinetic studies showing that the reaction rate is dependent on the acidity of the carbamate proton and the stability of the leaving group. rsc.orgresearchgate.net For carbamates with poorer leaving groups, the mechanism can shift from E1cB to a direct BAc2 (Base-catalyzed, Acyl-cleavage, bimolecular) attack by a hydroxide (B78521) ion on the carbonyl carbon. rsc.orgresearchgate.net

| Mechanism | Key Intermediate | Rate-Determining Step | Influencing Factors | Typical Substrate |

|---|---|---|---|---|

| E1cB | Isocyanate | Elimination of Leaving Group from Conjugate Base rsc.org | Acidity of N-H proton, Leaving Group Ability rsc.orgresearchgate.net | N-Substituted Aryl Carbamates with Good Leaving Groups |

| BAc2 | Tetrahedral Intermediate | Attack of Hydroxide on Carbonyl Carbon | Strength of Nucleophile (OH-) | N,N-Disubstituted Carbamates or those with Poor Leaving Groups rsc.orgacs.org |

The removal of a carbamate protecting group can be facilitated by various catalysts and additives, broadening the synthetic utility of this functional group. The choice of catalyst depends on the specific carbamate and the desired reaction orthogonality.

Base Catalysis: As discussed, bases like lithium hydroxide or sodium hydroxide can promote hydrolysis, often via an E1cB mechanism. rsc.orggoogle.com Tetra-n-butylammonium fluoride (B91410) (TBAF), which contains trace amounts of water, has also been shown to mediate the deprotection of phenylcarbamates through an isocyanate intermediate pathway. acs.org

Acid Catalysis: Strong acids, such as trifluoroacetic acid (TFA), hydrochloric acid, or sulfuric acid, are commonly used to cleave carbamate groups, particularly t-butoxycarbonyl (Boc) groups. google.comgoogleapis.com The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water or another nucleophile. libretexts.org

Metal Catalysis: Transition metals are effective catalysts for carbamate cleavage under specific conditions. Palladium on carbon (Pd/C) with hydrogen is used for the hydrogenolysis of benzylcarbamate groups. nih.gov Rhodium-catalyzed reactions have been employed in the asymmetric synthesis of piperidines from phenyl carbamate-activated dihydropyridines. acs.org The coordination of other metal ions such as Ni, Cu, Zn, and Cd to a carbamate ligand has also been shown to trigger hydrolysis. nih.gov

Computational Insights into Reaction Mechanisms

Computational chemistry, particularly using Density Functional Theory (DFT), has become an invaluable tool for elucidating the complex reaction mechanisms of carbamates. tandfonline.comresearchgate.net These studies provide detailed energy profiles of reaction pathways, helping to distinguish between competing mechanisms such as concerted versus stepwise processes. mdpi.comacs.org

For instance, computational analyses of aminolysis reactions have explored the stability of the putative zwitterionic tetrahedral intermediates. tandfonline.com Studies have shown that for carbamates, the reorganization energy required to form this sp3-hybridized intermediate from the sp2 reactant can be high, which suggests a preference for a concerted mechanism in many cases. tandfonline.com

Density Functional Theory (DFT) Studies for Transition State Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.net It has been widely applied to study the mechanisms of chemical reactions, including those involving carbamates. researchgate.netgithub.io DFT calculations are particularly adept at locating and characterizing transition state (TS) geometries, which are the highest energy points along a reaction coordinate. The analysis of these transition states provides valuable information about the feasibility and nature of a chemical transformation.

In the context of carbamate chemistry, DFT studies have been instrumental in understanding rotational barriers around the C–N bond. researchgate.netresearchgate.net For instance, research on related N-arylcarbamates has shown that the rotational barrier is influenced by the electronic properties of the aryl group. Electron-withdrawing groups tend to decrease the rotational barrier, while electron-donating groups increase it. researchgate.net This effect is attributed to the degree of double bond character in the C(carbonyl)-N bond, which is modulated by the substituent's ability to pull or push electron density. researchgate.net

DFT calculations, such as those performed at the B3LYP/6-31G** level of theory, have confirmed experimental observations regarding the geometry of carbamates. researchgate.netresearchgate.net For example, X-ray crystallographic data for primary aryl carbamates have shown that the carbamate functional group is perpendicular to the plane of the phenyl ring, a finding that is well-supported by DFT computations. researchgate.net This perpendicular arrangement minimizes steric hindrance and influences the electronic communication between the aryl ring and the carbamate moiety.

The study of more complex reactions, such as cycloadditions, also benefits from DFT analysis. For example, in the context of 1,3-dipolar cycloadditions, DFT calculations at levels like ωB97X-D/6-311G(d) can be used to explore different reaction channels and identify the preferred regioisomeric and stereochemical outcomes. nih.gov While not directly on Pyridin-3-yl phenylcarbamate, these studies showcase the capability of DFT to elucidate complex reaction mechanisms by analyzing the energies and structures of various possible transition states. nih.gov

Table 1: Representative DFT Functionals and Basis Sets in Mechanistic Studies

| DFT Functional | Basis Set | Typical Application |

| B3LYP | 6-31G** | Geometry optimization and rotational barrier calculations in carbamates. researchgate.netresearchgate.net |

| ωB97X-D | 6-311G(d) | Analysis of transition states in cycloaddition reactions. nih.gov |

| M06-2X | 6-31+G(d,p) | Investigation of interactions and cycloadditions involving extended π-systems. nih.gov |

Ab Initio Calculations for Activation Energy Barriers

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide another powerful avenue for determining the activation energy barriers of chemical reactions. researchgate.net These calculations are crucial for predicting reaction rates and understanding the kinetic feasibility of a proposed mechanism.

For carbamates, ab initio methods have been employed to study the rotational barriers around the C–N bond. These barriers are a key feature of carbamates and are generally lower than those in amides due to the electronic influence of the adjacent oxygen atom. nih.gov The energy difference between the ground state and the transition state for rotation gives the activation energy for this process.

Studies on related carbamate systems have utilized ab initio calculations to explore conformational equilibria. For instance, calculations at the HF/3-21G(*) level of theory have been used to investigate the planarity of rotamers. researchgate.netresearchgate.net More advanced methods are often required to achieve high accuracy for activation energies.

The directed metalation (DoM) of carbamates, a significant synthetic transformation, has also been a subject of theoretical investigation. acs.org While specific ab initio studies on Pyridin-3-yl phenylcarbamate are not prevalent in the provided search results, the principles can be extended. Theoretical evidence from HF and DFT calculations supports the necessity of a pre-complexation step in the ortho-lithiation of related compounds, which is a key aspect of the reaction mechanism. acs.org

The activation energy barriers for various transformations can be computationally determined, providing a quantitative measure of the reaction's kinetic profile. For example, in a study of N-(2-pyrimidyl)carbamates, a related class of compounds, the theoretically determined rotational barrier was found to be in good agreement with experimental data from NMR spectroscopy. researchgate.net This demonstrates the predictive power of computational methods in estimating activation energies.

Table 2: Calculated Rotational Barriers for Related Carbamates

| Compound/System | Computational Method | Calculated Barrier (kcal/mol) |

| N-phenylcarbamate | Not Specified | 12.5 |

| N-(2-pyrimidyl)carbamates | Not Specified | <9 |

| t-butyl N-phenyl-N-methylcarbamate | B3LYP/6-31+G* | 13.4 |

| p-Methyl phenyl carbamate | HF, B3LYP, MP2 / 6-311++G** | 14-16 |

Advanced Theoretical and Computational Studies on Pyridin 3 Yl Phenylcarbamate

Conformational Analysis and Rotameric Dynamics

The three-dimensional structure of Pyridin-3-yl phenylcarbamate is not static. Due to the presence of single bonds, various parts of the molecule can rotate, leading to different spatial arrangements known as conformations or rotamers. The study of these dynamics is crucial for understanding how the molecule interacts with its environment.

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a key experimental technique for studying the rates of conformational changes, such as the rotation around the carbamate (B1207046) C–N bond. researchgate.net In carbamates, this rotation is hindered due to the partial double bond character of the C–N bond, a result of resonance involving the nitrogen lone pair and the carbonyl group. acs.org This restricted rotation leads to the existence of distinct syn and anti rotamers, which can be observed as separate signals in an NMR spectrum at low temperatures. nd.edu

As the temperature of the sample is increased, the rate of rotation around the C–N bond increases. When the rate of this exchange becomes fast on the NMR timescale, the separate signals for the rotamers broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. researchgate.netorientjchem.org By analyzing the changes in the NMR spectrum with temperature, particularly the coalescence temperature, the energy barrier (Gibbs free energy of activation, ΔG‡) for the rotational process can be calculated. researchgate.net

For analogous compounds, experimental data provides an estimate for the rotational barrier in Pyridin-3-yl phenylcarbamate. The barrier for rotation in N-phenylcarbamate derivatives is typically around 12.3-12.5 kcal/mol. nd.eduacs.org The introduction of a pyridine (B92270) ring, as in N-(2-pyridyl)carbamate, can influence this barrier. Studies on similar compounds show that the electronic nature of the aromatic ring attached to the nitrogen is a critical factor. For instance, replacing the phenyl ring with a more electron-withdrawing pyrimidyl ring has been shown to lower the rotational barrier to less than 9 kcal/mol. nd.eduacs.org

Table 1: Experimentally determined rotational barriers for carbamates analogous to Pyridin-3-yl phenylcarbamate, highlighting the influence of the N-aryl substituent. nd.edu

Computational methods, particularly Density Functional Theory (DFT), are extensively used to model the conformational landscape of flexible molecules. researchgate.netresearchgate.net These calculations can map the potential energy surface as a function of bond rotations, identifying stable conformers (energy minima) and the transition states that connect them (energy maxima). This allows for the theoretical determination of rotational energy barriers, which can be compared with experimental DNMR data. researchgate.net

For carbamates, computational studies confirm that the anti conformation is generally preferred, but the energy difference between syn and anti rotamers is often small. nd.edu Calculations trace the origin of the rotational barrier to a combination of steric and electronic effects. The resonance stabilization of the planar carbamate group is disrupted in the transition state for rotation, where the N-aryl group is twisted relative to the carbonyl group. researchgate.net

Computational models for N-phenylcarbamate and N-pyrimidylcarbamate show that the electron-withdrawing nature of the heterocyclic ring reduces the C(carbonyl)-N bond's double bond character. acs.org This leads to a longer C-N bond and a lower barrier to rotation, in excellent agreement with experimental findings. acs.orgresearchgate.net For Pyridin-3-yl phenylcarbamate, DFT calculations would similarly predict the preferred conformations and the energy barrier for rotation around the C-N bond, providing a detailed picture of its dynamic behavior.

Table 2: Comparison of computational data for N-pyrimidyl and N-phenyl carbamate derivatives, illustrating the electronic effect on rotational barriers and bond lengths. nd.eduacs.org

Electronic Structure and Reactivity Predictions

The distribution of electrons within Pyridin-3-yl phenylcarbamate governs its chemical properties and reactivity. Computational methods provide powerful tools to visualize and quantify this distribution.

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are critical in determining how a molecule will react.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile or electron donor. For Pyridin-3-yl phenylcarbamate, the HOMO is expected to be distributed over the electron-rich phenyl ring and the nitrogen atom of the carbamate group.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most susceptible to receiving electrons and is associated with the molecule's ability to act as an electrophile. In Pyridin-3-yl phenylcarbamate, the LUMO is likely centered on the electron-deficient pyridine ring and the carbonyl carbon of the carbamate group. researchgate.net

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack, providing insight into potential reaction mechanisms. numberanalytics.com

Molecular Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution on the surface of a molecule. libretexts.orgyoutube.com These maps are color-coded to indicate different regions of electrostatic potential.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are typically associated with lone pairs on electronegative atoms like oxygen and nitrogen and are potential sites for electrophilic attack. In Pyridin-3-yl phenylcarbamate, the most negative potential (red) would be concentrated around the carbonyl oxygen and the nitrogen atom of the pyridine ring. researchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These are typically found around hydrogen atoms, particularly those attached to heteroatoms (like the N-H group), and are potential sites for nucleophilic attack. researchgate.net

Green/Yellow Regions: Indicate areas of neutral or intermediate potential.

The ESP map for Pyridin-3-yl phenylcarbamate would clearly show the electrophilic nature of the carbonyl carbon and the nucleophilic character of the carbonyl oxygen and pyridine nitrogen. researchgate.netresearchgate.net This analysis of charge distribution is invaluable for understanding non-covalent interactions, such as hydrogen bonding, which are critical in biological systems and crystal packing. chemrxiv.org

Quantum Chemical Descriptors and Structure-Reactivity Correlations

To quantify the reactivity predicted by FMO and ESP analysis, a range of quantum chemical descriptors can be calculated using DFT. rasayanjournal.co.in These descriptors provide numerical values for properties related to a molecule's electronic structure and are used to build structure-reactivity correlations. rsc.org

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron, approximated by the energy of the HOMO (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added, approximated by the energy of the LUMO (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as ω = χ² / (2η).

By calculating these descriptors for Pyridin-3-yl phenylcarbamate and a series of related compounds, quantitative structure-activity relationships (QSAR) can be developed. mdpi.com These relationships correlate the calculated electronic properties with experimentally observed reactivity, providing predictive models for the behavior of new, related molecules. nrel.gov

Table 3: Key quantum chemical descriptors derived from HOMO and LUMO energies used to quantify molecular reactivity. rasayanjournal.co.in

Calculation of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are crucial in understanding the molecule's structure-activity relationships. For Pyridin-3-yl phenylcarbamate, various descriptors can be calculated using computational methods. While a comprehensive experimental dataset for this specific molecule is not extensively documented in publicly available literature, computational tools and data from analogous structures provide reliable estimates.

Key computed molecular descriptors for Pyridin-3-yl phenylcarbamate are summarized in the table below. These values are derived from established computational models and databases.

| Descriptor | Value |

| Molecular Formula | C12H10N2O2 |

| Molecular Weight | 214.22 g/mol |

| XLogP3 | 2.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 214.074228 g/mol |

| Topological Polar Surface Area | 55.7 Ų |

| Heavy Atom Count | 16 |

| Formal Charge | 0 |

| Complexity | 243 |

This table is populated with data generated from computational models for Pyridin-3-yl phenylcarbamate.

Prediction of Reactivity and Selectivity Profiles

The reactivity and selectivity of Pyridin-3-yl phenylcarbamate can be predicted by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are fundamental indicators of a molecule's chemical reactivity and kinetic stability.

Computational studies on structurally related compounds, such as 3-aminopyridine (B143674) and various phenylcarbamates, offer a strong basis for predicting the reactivity of Pyridin-3-yl phenylcarbamate. DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been effectively used for similar molecules. nih.gov

The HOMO is associated with the molecule's ability to donate electrons, indicating regions susceptible to electrophilic attack. For Pyridin-3-yl phenylcarbamate, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the pyridine ring. Conversely, the LUMO represents the molecule's capacity to accept electrons, highlighting sites prone to nucleophilic attack. The LUMO is anticipated to be distributed over the pyridine ring and the carbonyl group of the carbamate linkage.

A detailed analysis of 3-aminopyridine, a core component of the target molecule, shows a HOMO-LUMO energy gap of approximately 5.19 eV, suggesting high stability and low reactivity. researchgate.net The calculated HOMO and LUMO energies for 3-aminopyridine indicate that charge transfer can occur within the molecule. nih.gov Studies on other carbamate derivatives have also utilized computational methods to understand their reaction mechanisms. researchgate.netresearchgate.net

The molecular electrostatic potential (MEP) map is another valuable tool for predicting reactivity. For Pyridin-3-yl phenylcarbamate, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atom of the pyridine ring and the oxygen atoms of the carbamate group, indicating these are the most probable sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly the N-H proton of the carbamate linker.

These computational insights suggest that Pyridin-3-yl phenylcarbamate possesses distinct electron-rich and electron-poor regions, which will govern its interactions and chemical reactions. The pyridine nitrogen and the carbamate oxygen atoms are expected to be key sites for hydrogen bonding and coordination with metal ions. scirp.orgscirp.org

Medicinal Chemistry Research and Structure Activity Relationship Sar Studies

Pyridin-3-yl Phenylcarbamate as a Molecular Probe in Chemical Biology

Design and Application of Pyridin-3-yl Carbamates as Chemical Tools

Pyridin-3-yl carbamates are valuable scaffolds in medicinal chemistry, serving as building blocks for more complex pharmaceutical agents and as chemical tools to study biological systems. smolecule.com Their design often incorporates a carbamate (B1207046) group, a key structural motif in many approved drugs and prodrugs, recognized for its chemical stability and ability to interact with biological targets. nih.gov The versatility of the pyridin-3-yl carbamate structure allows for its use in creating molecular probes to investigate enzyme inhibition and receptor interactions. smolecule.comrsc.org

The design of these chemical tools often involves modifying the core structure to enhance properties like target engagement, cell permeability, and fluorescent signaling. For instance, boronate-based probes incorporating a carbamate linkage have been developed for the detection of biological oxidants. frontiersin.org In these probes, the carbamate group can mask a fluorescent reporter, which is released upon reaction with the target analyte, leading to a "turn-on" fluorescent signal. frontiersin.org This principle of masking and unmasking functional groups is a common strategy in the design of chemical probes.

Furthermore, the pyridin-3-yl moiety itself offers advantages. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, influencing the molecule's interaction with its biological target. smolecule.com The pyridine scaffold is also known to improve water solubility, a desirable property for biological probes. nih.gov By systematically modifying the substituents on both the pyridine and phenyl rings, researchers can fine-tune the probe's selectivity and affinity for its target. acs.orgnih.gov This modular design approach makes pyridin-3-yl carbamates highly adaptable for various applications in chemical biology, including the identification and validation of new drug targets. google.comchemrxiv.org

Exploration of Target Engagement Mechanisms (General Principles)

The interaction of small molecules like pyridin-3-yl phenylcarbamate with their biological targets is governed by the principles of molecular recognition, which involve a combination of non-covalent interactions. These interactions include hydrogen bonding, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The carbamate group in pyridin-3-yl phenylcarbamate is a key player in target engagement, capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). nih.gov

Target engagement can be studied using various biochemical and cellular assays. Techniques like fluorescence polarization, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can provide quantitative data on binding affinity and thermodynamics. beilstein-journals.org Cellular target engagement can be assessed using methods like the cellular thermal shift assay (CETSA) or reporter assays that measure a downstream effect of target modulation. google.com

For covalent inhibitors, the mechanism involves the formation of a stable chemical bond with the target protein. Carbamates can act as covalent inhibitors by carbamoylating nucleophilic residues, such as serine, in the active site of an enzyme. acs.org This covalent modification leads to irreversible or slowly reversible inhibition. The reactivity of the carbamate can be tuned by modifying the electronic properties of the leaving group (the phenyl or pyridin-3-yl moiety). acs.org

Understanding the precise mechanism of target engagement is crucial for drug discovery as it informs the optimization of lead compounds. Molecular modeling and structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can provide detailed insights into the binding mode of a ligand and the conformational changes it induces in the target protein. beilstein-journals.orgbiorxiv.org

Structure-Activity Relationship (SAR) Investigations of Pyridin-3-yl Carbamate Derivatives

Influence of Substituent Effects on Pyridine and Phenyl Moieties

The biological activity of pyridin-3-yl carbamate derivatives can be significantly modulated by introducing various substituents on both the pyridine and phenyl rings. Structure-activity relationship (SAR) studies aim to understand how these chemical modifications influence the compound's potency, selectivity, and pharmacokinetic properties.

Substituents on the Phenyl Moiety:

The nature and position of substituents on the phenyl ring can have a profound impact on activity. For example, in a series of O-biphenyl-3-yl carbamates designed as fatty acid amide hydrolase (FAAH) inhibitors, modifications to the distal phenyl ring were explored. nih.gov It was found that introducing small groups like methyl or hydroxymethyl retained in vitro activity but did not prevent central nervous system (CNS) penetration. nih.gov In another study on FAAH inhibitors, replacing the phenyl ring with a pyridin-3-yl or a methylated pyridin-3-yl heterocycle led to a significant increase in activity, with some derivatives being about 10-fold more active than the corresponding phenyl derivative. acs.org This enhancement was attributed to the electron-withdrawing nature of the pyridine ring, which increases the reactivity of the carbamate group. acs.org

The following table summarizes the effects of different substituents on the phenyl ring from various studies:

| Parent Compound Scaffold | Substituent on Phenyl Ring | Observed Effect on Activity | Reference |

| O-biphenyl-3-yl carbamate | Methyl, 1-hydroxyethyl, hydroxymethyl | Retained in vitro FAAH inhibitory activity | nih.gov |

| N-(ω-indol-1-ylalkyl)-substituted carbamates | Fluorine (ortho, meta, or para) | Generally maintained FAAH inhibitory potency | acs.org |

| N-(ω-indol-1-ylalkyl)-substituted carbamates | Carboxymethyl (ortho) | More than 100-fold decrease in FAAH inhibitory potency | acs.org |

| Lupeol-3-carbamate | Piperazine, piperidine (B6355638) | Enhanced anti-proliferative activity | mdpi.com |

Substituents on the Pyridine Moiety:

Modifications to the pyridine ring are also a key strategy in SAR studies. The position of the nitrogen atom within the ring and the addition of substituents can influence the molecule's basicity, solubility, and ability to form specific interactions with the target. nih.gov In a series of pyrimidine (B1678525) and pyridine amide and carbamate derivatives, the pyridine-containing compounds generally showed higher inhibitory activity on cholinesterases compared to their pyrimidine counterparts. mdpi.com

For a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives with antibacterial activity, the introduction of a fluorine atom to the B ring (the pyridine ring in this context) significantly increased antibacterial activity. nih.gov This highlights the common use of fluorine in medicinal chemistry to enhance biological activity. nih.gov

The table below illustrates the impact of pyridine ring modifications:

| Compound Series | Modification | Impact on Activity | Reference |

| Pyrimidine vs. Pyridine amides/carbamates | Pyridine scaffold instead of pyrimidine | Higher cholinesterase inhibition | mdpi.com |

| 3-(pyridine-3-yl)-2-oxazolidinones | Introduction of a fluorine atom | Significantly increased antibacterial activity | nih.gov |

Conformational Flexibility and Molecular Recognition

The three-dimensional shape (conformation) of a molecule and its ability to adopt different shapes (conformational flexibility) are critical for its interaction with a biological target. The carbamate functional group in pyridin-3-yl phenylcarbamate derivatives imposes a degree of conformational restriction due to the partial double bond character of the C-N bond. smolecule.com This can pre-organize the molecule into a conformation that is favorable for binding, reducing the entropic penalty upon binding. smolecule.com

Molecular recognition is the process by which a molecule binds to its specific target. This process is highly dependent on the complementarity of shapes and electrostatic potentials between the ligand and the binding site. The pyridine nitrogen can act as a hydrogen bond acceptor, while the carbamate NH can be a hydrogen bond donor. smolecule.com The aromatic rings can participate in π-π stacking and hydrophobic interactions. smolecule.com The ability of a molecule to adopt a specific conformation that maximizes these favorable interactions is key to its binding affinity and selectivity.

Computational methods, such as molecular dynamics simulations, can be used to explore the conformational landscape of a molecule and to model its interaction with a target protein. biorxiv.org These studies can reveal how the flexibility of both the ligand and the protein contribute to the binding process.

Pyridine Scaffold Modifications and Their Impact on Chemical Properties

Modifying the pyridine scaffold of pyridin-3-yl carbamate derivatives can have a significant impact on their chemical and biological properties. The pyridine ring is a versatile heterocycle that can be readily functionalized, allowing for the fine-tuning of a compound's characteristics. nih.gov

One common modification is the introduction of substituents onto the pyridine ring. This can alter the electron density of the ring, its basicity (pKa), and its lipophilicity (logP). For example, electron-withdrawing groups can decrease the basicity of the pyridine nitrogen, which may affect its ability to form hydrogen bonds or its pharmacokinetic profile. mdpi.com Conversely, electron-donating groups can increase the basicity.

Another approach is to alter the position of the nitrogen atom within the aromatic ring, leading to different pyridine isomers (e.g., pyridin-2-yl or pyridin-4-yl). This change can dramatically affect the geometry of the molecule and its ability to fit into a specific binding pocket. For instance, in a study of USP1/UAF1 deubiquitinase inhibitors, both 4-pyridine and 3-pyridine analogues showed potent activity, suggesting that the position of the nitrogen could be varied while maintaining efficacy. acs.org

The following table provides examples of pyridine scaffold modifications and their consequences:

| Modification Type | Example | Effect on Properties/Activity | Reference |

| Isomeric substitution | 4-pyridine and 3-pyridine analogues | Both showed potent inhibition of USP1/UAF1 | acs.org |

| Fusion with other rings | 4-alkylaminoimidazo[1,2-a]pyridines | Potent α-glucosidase inhibitors | bohrium.com |

| Ring substitution | Introduction of a cyano group | Did not participate in a subsequent reaction, allowing for selective chemistry | nih.gov |

These examples demonstrate that the pyridine scaffold is a highly malleable component of pyridin-3-yl carbamate derivatives, and its modification is a powerful tool in medicinal chemistry to optimize the properties of a lead compound.

Carbamate Functionality in Rational Drug Design

The carbamate group, structurally a hybrid of an ester and an amide, is a crucial functional group in medicinal chemistry. Its unique electronic and structural properties make it a valuable component in rational drug design, where it is often employed to modulate a molecule's physicochemical and pharmacokinetic profiles. Organic carbamates are found in numerous therapeutic agents, valued for their chemical stability and ability to act as peptide bond surrogates, which can enhance cell membrane permeability. acs.org

Metabolic Stability and Membrane Permeability Enhancement

A significant advantage of incorporating a carbamate moiety into a drug candidate is its general resistance to enzymatic cleavage compared to esters, contributing to enhanced metabolic stability. acs.org The stability of the carbamate is critical not only for its inhibitory potency against target enzymes but also for its resistance to chemical and metabolic hydrolysis. acs.org

The metabolic fate of drug candidates is frequently assessed using in vitro models, such as liver microsome stability assays. nih.govmit.edu These tests measure the rate at which a compound is metabolized by enzymes, providing an early indication of its likely pharmacokinetic profile in vivo. nih.govmit.edunih.gov For instance, studies on various kinase inhibitors have utilized mouse liver microsome assays to compare the stability of different compounds, guiding the selection of candidates with improved metabolic half-lives for further development. mit.edunih.gov

The following table presents data from a study on fatty acid amide hydrolase (FAAH) inhibitors, illustrating how modifications to the carbamate's aryl group affect metabolic stability in porcine plasma.

| Compound | Aryl Group | Percent of Parent Compound Remaining (30 min) |

|---|---|---|

| Phenyl Carbamate Derivative (14) | Phenyl | 100% |

| Pyridin-3-yl Carbamate Derivative (44) | Pyridin-3-yl | 31% |

| 2-Methylpyridin-3-yl Carbamate Derivative (46) | 2-Methylpyridin-3-yl | 0% |

Carbamate as a Bioisosteric Replacement in Lead Optimization

Bioisosterism, the strategy of replacing a functional group within a lead compound with another group that retains similar biological activity, is a cornerstone of lead optimization. researchgate.net This approach is used to fine-tune a molecule's properties, such as potency, selectivity, and pharmacokinetics. researchgate.net The carbamate functionality and its associated aryl groups are often subjects of bioisosteric replacement to enhance drug-like properties.

The substitution of a phenyl ring with a heteroaromatic ring like pyridine is a common and effective bioisosteric replacement strategy. In the development of serine hydrolase inhibitors, researchers have investigated the replacement of the phenyl residue in carbamates with various substituted phenyl and heteroaryl moieties. acs.org One study demonstrated that replacing a phenyl ring with a pyridin-3-yl group resulted in a significant, tenfold increase in inhibitory activity against the target enzyme, fatty acid amide hydrolase (FAAH). acs.org This enhancement in potency highlights the value of the pyridin-3-yl group as a bioisostere for the phenyl ring in this chemical series. acs.org

This successful lead optimization effort underscores how a seemingly small structural change—the introduction of a nitrogen atom into the phenyl ring to create a pyridin-3-yl moiety—can have a profound impact on the molecule's interaction with its biological target. acs.org

The data below, from a structure-activity relationship (SAR) study of FAAH inhibitors, quantifies the impact of this bioisosteric replacement on potency.

| Compound | Aryl Group on Carbamate | IC₅₀ (μM) |

|---|---|---|

| Lead Compound (14) | Phenyl | 0.029 |

| Optimized Compound (44) | Pyridin-3-yl | 0.002 |

| Optimized Compound (47) | 4-Methylpyridin-3-yl | 0.003 |

| Optimized Compound (48) | 6-Methylpyridin-3-yl | 0.004 |

Catalytic Applications and Interactions of Pyridin 3 Yl Phenylcarbamate Derivatives

Pyridin-3-yl Phenylcarbamate as a Ligand in Transition Metal Catalysis

The pyridine (B92270) motif, a fundamental N-heterocycle, is a versatile ligand in transition metal catalysis. The nitrogen atom's lone pair of electrons allows it to act as a Lewis base, coordinating to a wide array of metal ions. This coordination can be readily modified by substituents on the pyridine ring, which can be either electron-donating or electron-withdrawing, thereby altering the electronic and steric properties of the resulting metal complex. nih.govresearchgate.net This tunability is crucial for optimizing catalytic activity and selectivity in various organic transformations. nih.govresearchgate.net Pyridine-based ligands have found applications in a multitude of catalytic reactions, including cross-coupling reactions, hydrogenations, and carbonylations. nih.govresearchgate.netacs.org

Palladium(II) Complexes with Pyridine Ligands in Catalytic Reactions

Palladium(II) complexes featuring pyridine-based ligands are highly effective catalysts for a range of cross-coupling reactions, most notably the Suzuki-Miyaura and Heck reactions. nih.govacs.org The nature of the substituents on the pyridine ring significantly influences the physicochemical properties and, consequently, the catalytic performance of these complexes. nih.gov

A systematic study involving a series of 4-substituted pyridine ligands (L) in [PdL₂Y₂] and PdL₄₂ type complexes (where Y = Cl⁻ or NO₃⁻) has demonstrated this influence. nih.govacs.org It was observed that the catalytic efficiency in reactions like the conversion of nitrobenzene (B124822) to ethyl N-phenylcarbamate correlates with the basicity of the pyridine ligand. acs.org Generally, an increase in ligand basicity leads to higher reaction yields, although steric effects from substituents at the 2 or 6 positions can also play a significant role. acs.org For Suzuki-Miyaura and Heck cross-coupling reactions, the majority of these palladium(II) precatalysts afford excellent yields of the desired products, often exceeding 90%. nih.gov The specific nature of the complex (bis- vs. tetrakis-ligated) and the counter-ions appear to have a minor direct impact on the catalytic effectiveness. nih.gov

The versatility of these catalysts has been demonstrated in their application to a scope of structurally distinct substrates in both Suzuki-Miyaura and Heck reactions. acs.org For instance, a novel pyridine-based Pd(II)-complex has been successfully employed for the Suzuki coupling of various aryl halides with arylboronic acids under environmentally benign conditions, using water as a solvent and microwave irradiation. nih.gov This highlights the practical utility and robustness of palladium(II)-pyridine complexes in modern organic synthesis.

Rhodium-Catalyzed Asymmetric Transformations Involving Pyridine-Carbamate Scaffolds

Rhodium catalysis has emerged as a powerful tool for asymmetric C-H functionalization, and pyridine-containing scaffolds play a crucial role as directing groups in these transformations. chemsoc.org.cnresearchgate.netchemsoc.org.cn The pyridine nitrogen can coordinate to the rhodium center, positioning the catalyst for selective activation of a nearby C-H bond. This strategy has been successfully applied to the synthesis of planar chiral ferrocenes, where a pyridyl group directs the Rh(I)-catalyzed arylation of the ferrocene (B1249389) core with aryl halides, achieving high yields and excellent enantioselectivities (95–>99% ee). chemsoc.org.cnchemsoc.org.cn

In the realm of asymmetric dearomatization, rhodium catalysis has been utilized for the enantioselective synthesis of substituted piperidines from dihydropyridines. nih.govacs.orgmdpi.com A key strategy involves a rhodium-catalyzed asymmetric carbometalation of a 1,2-dihydropyridine, which is generated in situ from a pyridinium (B92312) salt. mdpi.com This process, when coupled with a subsequent reduction, provides access to a variety of enantioenriched 3-substituted piperidines. nih.govacs.org The reaction exhibits broad functional group tolerance and can be performed on a gram scale. nih.govacs.org

Furthermore, rhodium complexes with chiral diene ligands have been developed for the asymmetric 1,4-addition of arylboronic acids to nitroalkenes, a transformation that produces valuable chiral building blocks. researchgate.net The development of modular phosphite-pyridine ligands has also been instrumental in iridium-catalyzed asymmetric hydrogenations, showcasing the broad applicability of pyridine-based ligands in asymmetric catalysis. bohrium.com

Pyridin-3-yl Phenylcarbamate as a Substrate in Catalytic Transformations

The pyridine ring, being a core component of pyridin-3-yl phenylcarbamate, can itself be the subject of catalytic transformations, leading to the synthesis of more complex and valuable molecules. The inherent reactivity of the pyridine nucleus, particularly in its reduced forms like dihydropyridines, allows for a range of functionalization reactions.

Catalytic Functionalization of Dihydropyridines to Substituted Piperidines

Dihydropyridines (DHPs) are versatile intermediates in organic synthesis, serving as precursors to highly substituted tetrahydropyridines and piperidines. mdpi.com The double bonds within the DHP ring can be selectively functionalized in a regio- and stereoselective manner. mdpi.com

Another powerful strategy is the rhodium-catalyzed asymmetric carbometalation of dihydropyridines. nih.govacs.org This approach allows for the introduction of a substituent at the 3-position of the piperidine (B6355638) ring with high enantioselectivity. The dihydropyridine (B1217469) substrate, often generated by the partial reduction of a pyridine, undergoes a reductive Heck-type process with an arylboronic acid, furnishing a 3-substituted tetrahydropyridine. nih.govacs.org Subsequent reduction then affords the desired enantioenriched piperidine. nih.govacs.org This methodology has been successfully applied to the formal syntheses of bioactive compounds like Preclamol and Niraparib. nih.gov

Furthermore, a practical and highly stereoselective approach to 2,6-disubstituted piperidines has been developed using an amidine auxiliary. rsc.org This method involves the diastereoselective addition of a Grignard reagent to a pyridinium salt, followed by a directed metalation and subsequent functionalization at the 6-position. The resulting 2,6-disubstituted dihydropyridine can then be reduced to the corresponding piperidine with high diastereoselectivity. rsc.org

Suzuki Coupling Reactions for Pyridine-Containing Precursors

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, and it is widely applied to pyridine-containing precursors to generate more complex aryl- and heteroaryl-substituted pyridines. nih.govnih.govmdpi.com This reaction is valued for its tolerance of a wide range of functional groups and generally good yields. nih.gov

A common strategy involves the coupling of a halopyridine with an arylboronic acid in the presence of a palladium catalyst. nih.govnih.govmdpi.com For instance, novel pyridine derivatives have been synthesized in moderate to good yields via the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) (or its acetamide (B32628) derivative) with various arylboronic acids. nih.gov These reactions are typically carried out using a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄ in a solvent mixture of 1,4-dioxane (B91453) and water. nih.gov

The efficiency of the Suzuki coupling can be significantly influenced by the choice of catalyst, ligands, and reaction conditions. mdpi.comdergipark.org.tr Novel palladium(II) complexes with iminophosphine ligands have shown high catalytic activity for the Suzuki coupling of para-substituted aryl halides. dergipark.org.tr Microwave-assisted Suzuki-Miyaura reactions have also been employed to accelerate the synthesis of aryl-substituted pyridines, although this can sometimes lead to the formation of homocoupling byproducts. mdpi.com The development of highly active and selective catalyst systems, such as those based on pyridine-Pd(II) complexes, allows for efficient Suzuki couplings to be performed under mild and environmentally friendly conditions, such as in water. nih.gov

Catalyst Design and Performance Optimization

The design and optimization of catalysts are paramount for achieving high efficiency, selectivity, and sustainability in chemical transformations involving pyridin-3-yl phenylcarbamate and its derivatives, both as ligands and substrates. The modular nature of pyridine-based ligands allows for systematic fine-tuning of their electronic and steric properties to enhance catalyst performance. bohrium.comnih.gov

For instance, in the context of palladium-catalyzed cross-coupling reactions, the basicity of the pyridine ligand has been shown to correlate with catalytic efficiency. acs.org Iterative, data-driven approaches, such as supervised principal component analysis, have been employed to guide ligand design for regioselective catalysis. nih.gov This methodology has successfully led to the development of highly selective catalysts by identifying key descriptors, such as the electron-donating ability and steric bulk of the ancillary pyridine ligand, that govern selectivity. nih.gov

In rhodium-catalyzed asymmetric reactions, the design of chiral ligands is crucial for achieving high enantioselectivity. chemsoc.org.cnchemsoc.org.cn The development of modular phosphite-pyridine ligands for iridium-catalyzed hydrogenations has demonstrated that a library-based approach can be highly effective in identifying the optimal catalyst for a specific substrate. bohrium.com This allows for the rapid screening of ligands and the discovery of highly selective catalytic systems. bohrium.com

Furthermore, the choice of the transition metal itself is a key aspect of catalyst design. While palladium is a workhorse for cross-coupling reactions, rhodium has shown unique reactivity in asymmetric C-H functionalization. nih.govresearchgate.net Iron-mediated direct Suzuki-Miyaura reactions have also been developed as a more sustainable alternative for the arylation of N-heterocycles. acs.org

Optimization of reaction conditions, including solvent, base, temperature, and catalyst loading, is another critical factor. nih.govmdpi.com The use of microwave irradiation can significantly accelerate reaction rates, while the development of catalysts that are active in environmentally benign solvents like water enhances the greenness of the process. nih.govmdpi.com Ultimately, a holistic approach that considers the interplay between the metal center, ligand architecture, substrate, and reaction conditions is essential for the design of high-performance catalytic systems.

Correlation Between Ligand Basicity and Catalytic Efficiency

The basicity of the pyridine nitrogen in ligands is a critical parameter that often correlates with the catalytic efficiency of their metal complexes. In the case of ligands structurally similar to Pyridin-3-yl phenylcarbamate, the electron-donating or electron-withdrawing nature of the substituents on the pyridine ring can significantly influence the electron density on the nitrogen atom, and consequently, its ability to coordinate with a metal center.

A well-documented example of this correlation is observed in the palladium-catalyzed carbonylation of nitrobenzene to ethyl N-phenylcarbamate. nih.govacs.org Studies on a series of [PdL₂Cl₂] complexes, where L represents various substituted pyridines, have shown a clear trend: an increase in the basicity of the pyridine ligand generally leads to a higher reaction yield. nih.govacs.org This suggests that more electron-rich pyridine ligands can form more active catalytic species. The pKa value of the ligand is often used as a quantitative measure of its basicity. For pyridine derivatives, a higher pKa value indicates a more basic ligand.

However, it is important to note that basicity is not the sole factor governing catalytic efficiency. Steric effects also play a significant role. acs.org For instance, bulky substituents near the coordinating nitrogen atom can hinder the approach of substrates to the metal center, thereby reducing the catalytic activity, even if the ligand is highly basic. Research has indicated that substitutions at the 3 or 4-position of the pyridine ring often provide a better correlation between basicity and catalytic efficiency, as they exert less steric hindrance compared to substitutions at the 2 or 6-position. acs.org

Studies on Catalyst Stability and Reusability

The stability and reusability of a catalyst are paramount for its practical and industrial applications. For catalysts derived from pyridine-based ligands, including those analogous to Pyridin-3-yl phenylcarbamate, deactivation is a key challenge. Common deactivation pathways for palladium catalysts include the reduction of the active Pd(II) species to inactive Pd(0) nanoparticles, aggregation of the metal centers, and leaching of the metal from the support in heterogeneous systems. nih.gov

To address these issues, significant research has focused on enhancing catalyst stability and enabling reusability. A prominent strategy is the immobilization of the palladium catalyst onto a solid support. Various materials, including polymers, silica, and bio-inspired materials like cellulose (B213188), have been employed as supports. mdpi.com The covalent attachment of pyridine-containing ligands to these supports can prevent metal leaching and aggregation, thereby extending the catalyst's lifetime.

For example, palladium nanoparticles supported on 2-aminopyridine (B139424) functionalized cellulose have been shown to be an efficient and recyclable catalyst for Suzuki cross-coupling reactions. mdpi.com Similarly, polyvinylpyridine-supported palladium nanoparticles have demonstrated good stability and reusability in Suzuki-Miyaura coupling reactions. The catalyst could be recovered by simple filtration and reused for several cycles without a significant loss of activity.

The following table illustrates the reusability of a palladium catalyst supported on a microporous organic polymer functionalized with pyridine-based ligands in a Heck coupling reaction. This serves as a representative example of how such catalysts can be recycled.

| Recycle Run | Yield (%) |

|---|---|

| 1 | 98 |

| 2 | 97 |

| 3 | 97 |

| 4 | 96 |

| 5 | 95 |

This table presents representative data for the reusability of a MOPs-Pd-I catalyst in the Heck reaction of iodobenzene (B50100) with styrene, demonstrating the potential for recycling of palladium catalysts with pyridine-based ligands.

The development of robust and recyclable catalysts based on ligands like Pyridin-3-yl phenylcarbamate would likely follow similar strategies of immobilization and structural optimization to minimize deactivation pathways.

Pyridin 3 Yl Phenylcarbamate As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The utility of pyridin-3-yl phenylcarbamate as a synthetic intermediate is highlighted by its role in the preparation of high-value compounds, including active pharmaceutical ingredients and chiral building blocks.

Intermediate in Pharmaceutical Synthesis (e.g., Nilotinib and Imatinib Analogues)

Pyridin-3-yl phenylcarbamate is a key precursor in the synthesis of tyrosine kinase inhibitors like Nilotinib and analogues of Imatinib. google.comnih.gov These drugs are significant in the treatment of certain types of cancer. The synthesis of these complex molecules often involves a convergent approach where the pyridin-3-yl pyrimidine (B1678525) scaffold, derived from intermediates related to pyridin-3-yl phenylcarbamate, is coupled with other fragments. For instance, the synthesis of Imatinib analogues has been achieved through the coupling of a carboxylic acid derivative with an amine, where one of the components incorporates the pyridin-3-yl pyrimidine structure. nih.gov